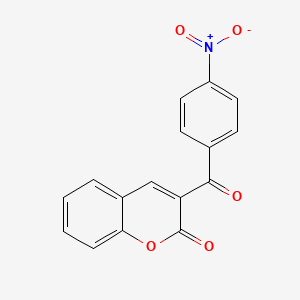

3-(4-nitrobenzoyl)-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrobenzoyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO5/c18-15(10-5-7-12(8-6-10)17(20)21)13-9-11-3-1-2-4-14(11)22-16(13)19/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHUWERFNUBSKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 4 Nitrobenzoyl 2h Chromen 2 One

Established Synthetic Routes to 3-(4-nitrobenzoyl)-2H-chromen-2-one and Precursors

The synthesis of this compound can be approached through several established methodologies, primarily involving the construction of the coumarin (B35378) core followed by or concurrent with the introduction of the 3-(4-nitrobenzoyl) substituent.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone in coumarin synthesis, involving the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group. youtube.comchemicalforums.com For the synthesis of this compound, this typically involves the condensation of a salicylaldehyde with an ethyl or methyl 4-nitrobenzoylacetate. The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and proceeds through a tandem Knoevenagel condensation and intramolecular cyclization. youtube.comjetir.org

The general reaction scheme is as follows:

The selection of the base and reaction conditions can significantly influence the yield and purity of the final product. While traditional methods often involve refluxing in a suitable solvent, advancements have led to more efficient protocols.

Acylation Strategies for 3-Substituted Coumarins

An alternative approach involves the acylation of a pre-formed 3-substituted coumarin. While direct Friedel-Crafts acylation at the 3-position of an unsubstituted coumarin is challenging, strategies involving the acylation of 3-carbanionic coumarin precursors have been explored for the synthesis of 3-aroylcoumarins. acgpubs.org

A more direct precursor for acylation would be a 3-unsubstituted coumarin, though electrophilic substitution at the 3-position is not typical. A more plausible strategy involves the use of a 4-hydroxycoumarin (B602359) precursor, which can be acylated at the 3-position.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.gov The synthesis of coumarin derivatives, including those with bulky substituents at the 3-position, has been shown to benefit significantly from microwave irradiation. researchgate.netnih.gov The Knoevenagel condensation leading to this compound can be performed under solvent-free or solvent-assisted microwave conditions, often with a solid support, which enhances the efficiency of the reaction and simplifies the work-up procedure. yu.edu.joresearchgate.net These methods are in line with the principles of green chemistry by reducing reaction times and the use of volatile organic solvents.

| Method | Catalyst/Conditions | Advantages | Reference |

| Conventional Heating | Piperidine, Reflux | Well-established | youtube.comchemicalforums.com |

| Microwave Irradiation | Solvent-free, Basic catalyst | Rapid, High yield, Green | researchgate.netnih.gov |

Solid-Phase Synthesis Techniques for Chromen-2-one Derivatives

Solid-phase synthesis offers a high-throughput approach to generate libraries of compounds for biological screening. google.com This technique can be adapted for the synthesis of 3-aroylcoumarin derivatives. By immobilizing one of the reactants, such as the salicylaldehyde, on a solid support, the reaction with a solution of the active methylene precursor can be carried out. Subsequent cleavage from the resin yields the desired coumarin derivative. This methodology is particularly useful for creating a diverse range of 3-(substituted-benzoyl)-2H-chromen-2-ones by varying the acylating agent. nih.gov

Alternative Reaction Pathways Leading to the Chromen-2-one Core

Beyond the Knoevenagel condensation, other named reactions can be employed for the synthesis of the coumarin nucleus, which can then be functionalized to yield the target compound. These include the Perkin, Pechmann, and Wittig reactions. nih.gov For instance, a Perkin-type reaction could potentially be adapted using a 4-nitrobenzoyl derivative. However, for the specific synthesis of 3-aroylcoumarins, the Knoevenagel condensation with a β-ketoester remains one of the most direct and efficient routes. researchgate.net

Functionalization and Derivatization Strategies for the this compound Scaffold

The this compound molecule possesses several reactive sites that allow for a wide range of chemical transformations, making it a valuable platform for generating diverse chemical entities. The primary sites for functionalization are the nitro group on the benzoyl ring and the coumarin nucleus itself.

A key transformation of the this compound scaffold is the reduction of the nitro group to an amine. This conversion opens up a vast array of subsequent derivatization possibilities. The resulting 3-(4-aminobenzoyl)-2H-chromen-2-one can be further modified at the amino group to introduce a variety of functionalities.

The reduction of aromatic nitro groups is a well-established transformation in organic synthesis, with several reliable methods available. chemmethod.com

Commonly Used Reducing Agents for Nitro Group Reduction

| Reagent | Conditions | Selectivity | Reference |

| Fe/NH₄Cl | Ethanol/Water, Reflux | Good for many functional groups | nih.gov |

| SnCl₂·2H₂O | Ethanol, Reflux | Mild and selective | chemmethod.com |

| H₂, Pd/C | Catalytic hydrogenation | Highly efficient, can reduce other groups | chemmethod.com |

Once the amino group is installed, it can be derivatized through various reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides. This has been demonstrated in the synthesis of N-benzoyl and N-phenylacetoyl derivatives of 3-(4-aminophenyl)-coumarin-7-O-sulfamate. nih.gov

Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to Sandmeyer or other related reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH).

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

These derivatization strategies allow for the systematic modification of the 3-(4-aminobenzoyl)-2H-chromen-2-one scaffold, enabling the exploration of structure-activity relationships for various biological targets. For example, coumarin-based derivatives have shown a wide range of pharmacological activities.

The carbonyl group of the benzoyl moiety also presents a site for chemical modification, although it is generally less reactive than the nitro group. Reactions such as reduction to a secondary alcohol or conversion to a hydrazone or oxime are possible, further expanding the chemical space accessible from this versatile scaffold. nih.govnih.gov Additionally, the coumarin ring itself can undergo various reactions, such as electrophilic substitution, although the presence of the deactivating 3-aroyl group would influence the regioselectivity of such reactions. acgpubs.org

Modifications of the 4-Nitrobenzoyl Moiety

The most prominent and synthetically useful modification of the 4-nitrobenzoyl moiety in this compound is the reduction of the nitro group to a primary amine. This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, which can serve as a handle for further functionalization. The resulting 3-(4-aminobenzoyl)-2H-chromen-2-one is a key intermediate for creating more complex molecules.

The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis, and various methods can be employed. The choice of reagent is often dictated by the desired chemoselectivity and the presence of other functional groups in the molecule. wikipedia.org Common methods include catalytic hydrogenation and reduction using metals in acidic media. commonorganicchemistry.comorganic-chemistry.org

Catalytic Hydrogenation: This is a highly efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com This process is generally clean and high-yielding. A Pd/C catalyst can also be used with a transfer hydrogenating agent like triethylsilane or simply a hydrogen balloon. organic-chemistry.org Flow catalysis systems using a Pd-based catalyst have also demonstrated exceptional performance for nitro group reductions at room temperature. researchgate.net

Metal-Based Reductions: The use of metals such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (like acetic acid or hydrochloric acid) provides a classic and reliable method for nitro group reduction. commonorganicchemistry.comorganic-chemistry.org For instance, the reduction of nitro-coumarin derivatives has been effectively achieved using iron powder in a mixture of water and glacial acetic acid. chemmethod.com A patent describes the reduction of a related nitrobenzoyl derivative using either iron powder reduction or catalytic hydrogenation to yield the corresponding aminobenzoyl compound. google.com

The following table summarizes common reagents used for the reduction of aromatic nitro groups to amines.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Notes |

|---|---|---|

| H₂/Pd-C | Hydrogen gas, solvent (e.g., EtOH, EtOAc) | High efficiency, but may reduce other functional groups. commonorganicchemistry.com |

| Fe/HCl or Fe/CH₃COOH | Acidic medium, often heated | Classical, cost-effective, and tolerant of many functional groups. organic-chemistry.orgchemmethod.com |

| SnCl₂/HCl | Acidic medium (e.g., EtOH, conc. HCl) | Mild method, useful for substrates with other reducible groups. commonorganicchemistry.com |

| Zn/CH₃COOH | Acidic medium | Mild method, similar in utility to Fe and SnCl₂. commonorganicchemistry.com |

| NaBH₄ with catalyst | e.g., Ag/TiO₂ or Pd@GW | Can be highly chemoselective and effective under mild/ambient conditions. researchgate.netnih.gov |

Substitutions and Hybridizations on the 2H-Chromen-2-one Ring

The 2H-chromen-2-one nucleus is amenable to various substitutions and can be used as a scaffold to build fused heterocyclic systems, often referred to as hybridization.

Substitutions: Electrophilic substitution reactions, such as nitration, can introduce functional groups onto the benzene (B151609) ring of the coumarin core. For example, the nitration of coumarin derivatives can be controlled by temperature to direct the nitro group to specific positions, such as C-6 or C-8. chemmethod.com These newly introduced nitro groups can then be reduced to amino groups, providing further sites for modification. chemmethod.com

Another key position for substitution is C-4. Starting from 4-hydroxycoumarin, condensation with an amine can yield a 4-aminocoumarin (B1268506) derivative. nih.gov Alternatively, 4-chloro-3-nitrocoumarin (B1585357) serves as a versatile precursor where the chlorine at the C-4 position can be displaced by various nucleophiles, including amines, to afford 4-amino-3-nitrocoumarin derivatives. sci-hub.se

Hybridizations: A significant strategy in medicinal chemistry involves the fusion of the coumarin scaffold with other heterocyclic rings to create hybrid molecules. One prominent example is the synthesis of chromeno[3,4-b]pyrrol-4(3H)-ones. These fused systems are typically synthesized from 3-nitro- or 3-aminocoumarin (B156225) precursors.

A common route involves the reaction of 4-chloro-3-nitrocoumarin with an α-bromoacetophenone, which undergoes a base-mediated reductive coupling, followed by an intramolecular cyclization to form the pyrrole (B145914) ring fused to the coumarin. rsc.orgrsc.org Domino reactions involving 3-aminocoumarins and arylglyoxal monohydrates, promoted by an acid catalyst like p-toluenesulfonic acid (p-TSA), also provide an efficient pathway to these pyrrolocoumarin derivatives. dntb.gov.ua Furthermore, one-pot multi-component reactions (MCRs) of 4-aminocoumarins, arylglyoxals, and malononitrile (B47326) derivatives have been developed as a green and efficient method to synthesize related chromeno[4,3-b]pyrrol-3-yl structures. nih.gov

Table 2: Examples of Hybridization Reactions on the Coumarin Ring

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 4-Chloro-3-nitrocoumarin | α-Bromoacetophenone, Base, Reducing Agent | Chromeno[3,4-b]pyrrol-4(3H)-one | rsc.org |

| 3-Aminocoumarin | Arylglyoxal monohydrate, p-TSA | Chromeno[3,4-b]pyrrol-4(3H)-one | dntb.gov.ua |

| 4-Aminocoumarin | Arylglyoxal, Malononitrile | Chromeno[4,3-b]pyrrol-3-yl derivative | nih.gov |

| 4-Acetylenic 3-aminocoumarins | Palladium catalyst | Chromeno[3,4-b]pyrrol-4(3H)-one | nih.gov |

Synthesis of Polyfunctionalized Chromen-2-one Analogues

The this compound structure is a precursor to a wide range of polyfunctionalized analogues by leveraging the reactivity of both the benzoyl moiety and the coumarin ring.

Coumarin-Chalcone Hybrids: The 3-acyl group of coumarin derivatives is a key functional handle for elaboration. For instance, 3-acetylcoumarin, a related compound, undergoes Claisen-Schmidt condensation with various aromatic aldehydes in the presence of a base like piperidine to form coumarin-chalcone hybrids. nih.govmdpi.com These hybrids contain an α,β-unsaturated ketone system, which is itself a reactive intermediate. sciforum.net These chalcone (B49325) derivatives can be further reacted with reagents like thiourea (B124793) to construct new heterocyclic rings, such as pyrimidines, attached to the coumarin scaffold. uobaghdad.edu.iq

Coumarin-Triazole Conjugates: A popular strategy for creating complex and biologically active molecules is the formation of coumarin-triazole conjugates. mdpi.com The 1,2,3-triazole ring acts as a stable and rigid linker between the coumarin core and another functional moiety. mdpi.com These hybrids are commonly synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". scielo.org.mx The synthesis typically involves preparing a coumarin derivative bearing either an alkyne or an azide (B81097) group, which is then reacted with a corresponding azide or alkyne partner to form the 1,2,3-triazole linkage. nih.govnih.govacs.org This modular approach allows for the creation of large libraries of diverse polyfunctionalized coumarin analogues.

The following table outlines synthetic approaches to key polyfunctionalized coumarin analogues.

Table 3: Synthesis of Polyfunctionalized Coumarin Analogues

| Analogue Type | Synthetic Approach | Key Reagents | Notes |

|---|---|---|---|

| Coumarin-Chalcone | Claisen-Schmidt Condensation | 3-Acylcoumarin, Aromatic aldehyde, Base (e.g., piperidine) | Creates an α,β-unsaturated ketone linkage. nih.govmdpi.com |

| Coumarin-Pyrimidine | Cyclocondensation | Coumarin-chalcone hybrid, Thiourea, Base | Further elaboration of chalcone intermediates. uobaghdad.edu.iq |

| Coumarin-1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-functionalized coumarin + organic azide (or vice versa), Cu(I) catalyst | Highly efficient and modular "click chemistry" approach. mdpi.comscielo.org.mx |

| Chromeno-pyrrolone | Multi-component or Domino Reactions | Aminocoumarin derivative, Glyoxal derivative, etc. | Forms a fused, polycyclic heterocyclic system. nih.govnih.gov |

Spectroscopic and Structural Characterization Studies of 3 4 Nitrobenzoyl 2h Chromen 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific data available in the searched literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No specific data available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No specific data available in the searched literature.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

No specific data available in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification

No specific data available in the searched literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No specific data available in the searched literature.

X-ray Crystallography for Solid-State Structure Determination

No specific data available in the searched literature.

Spectroscopic Analysis of Electronic Absorption and Fluorescence Properties

A thorough review of available scientific literature reveals a notable absence of specific experimental or theoretical studies focused on the electronic absorption and fluorescence properties of the chemical compound 3-(4-nitrobenzoyl)-2H-chromen-2-one. While the broader class of coumarin (B35378) derivatives has been extensively investigated for their photophysical characteristics, including absorption and emission spectra, research dedicated to this particular nitro-substituted benzoylcoumarin is not present in the surveyed academic publications and databases.

The photophysical behavior of coumarins is known to be highly sensitive to the nature and position of substituents on the coumarin ring system. For instance, the introduction of an electron-withdrawing group, such as the nitro group present in this compound, can significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule. This, in turn, would be expected to impact its absorption and fluorescence spectra, potentially leading to shifts in the maximum absorption and emission wavelengths (λmax and λem, respectively) and affecting the fluorescence quantum yield.

Similarly, the benzoyl moiety at the 3-position of the coumarin core is expected to play a crucial role in the molecule's electronic properties. Studies on other 3-aroylcoumarins have demonstrated that the electronic nature of the aroyl group influences their spectroscopic behavior. However, without direct experimental data for this compound, any discussion of its specific properties would be purely speculative.

Detailed investigations, including solvatochromic studies which examine the effect of solvent polarity on the spectral properties, would be necessary to fully characterize the electronic transitions and excited state dynamics of this compound. Such studies would provide valuable insights into its potential applications in areas like fluorescent probes and photosensitizers.

Due to the lack of available data, the creation of data tables detailing the electronic absorption and fluorescence properties of this compound is not possible at this time. Further experimental research is required to elucidate the specific spectroscopic characteristics of this compound.

Computational Chemistry and Molecular Modeling Investigations of 3 4 Nitrobenzoyl 2h Chromen 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For coumarin (B35378) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine key structural parameters. researchgate.net Such studies on related molecules confirm that the coumarin core is nearly planar. nih.govnih.gov The optimization process yields the most stable three-dimensional conformation and provides data on bond lengths, bond angles, and dihedral angles. While specific optimized coordinates for 3-(4-nitrobenzoyl)-2H-chromen-2-one are not published, calculations on similar structures indicate that the benzoyl and nitro groups introduce significant electronic and steric influences on the coumarin framework. researchgate.netresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net For many coumarin derivatives, the HOMO is typically localized on the electron-rich coumarin ring system, while the LUMO may be distributed across electron-withdrawing substituents. researchgate.net In the case of this compound, the nitrobenzoyl group would be expected to significantly lower the LUMO energy, leading to a smaller energy gap and enhanced reactivity compared to unsubstituted coumarin.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen for potential biological activity. nih.govnih.gov Coumarin derivatives have been docked against various biological targets, including enzymes like acetylcholinesterase, monoamine oxidases, and bacterial enzymes, to rationalize their observed biological activities. nih.govmdpi.comnih.gov

A docking study for this compound would involve placing the molecule into the active site of a selected protein target. The simulation would calculate binding affinities (e.g., in kcal/mol) and identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues. For instance, the nitro group could act as a hydrogen bond acceptor, a feature often crucial for potent enzyme inhibition. mdpi.com Without specific studies, the potential targets and binding modes for this compound remain hypothetical.

Table 1: Hypothetical Molecular Docking Data Template

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

| Not Available | Not Available | Not Available | Not Available |

This table is a template representing the type of data generated from molecular docking studies. No published data is available for this compound.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide information on the time-dependent behavior of a molecule or a ligand-protein complex. These simulations can assess the conformational stability of a ligand in a protein's binding pocket and the dynamic nature of their interactions over time. nih.gov Studies on related coumarin-protein complexes have used MD simulations to confirm the stability of docking poses, often analyzing parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone. nih.govacs.org Such an analysis for this compound would reveal how the molecule adapts its conformation within a binding site and the stability of the key interactions identified through docking.

In Silico Structure-Activity Relationship (SAR) Prediction and Analysis

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. In silico SAR involves building computational models based on a series of related compounds to predict the activity of new ones. researchgate.net For coumarin derivatives, SAR studies have highlighted the importance of substituents at various positions on the coumarin ring for specific biological activities like anticancer or antimicrobial effects. researchgate.netnih.gov An analysis of this compound within a larger library of analogues would help to determine the contribution of the 4-nitrobenzoyl group at the 3-position to its predicted activity profile. Currently, no specific SAR studies including this compound are documented.

Prediction of Non-Linear Optical Properties

Theoretical studies on coumarin derivatives consistently demonstrate that the strategic placement of substituents can enhance their NLO properties. The this compound structure is a classic example of a D-π-A (donor-π-acceptor) system, where the coumarin nucleus can act as a donor and the nitrobenzoyl group serves as a potent acceptor, facilitated by the π-conjugated system. This intramolecular charge transfer (ICT) is a key factor in determining the magnitude of the NLO response.

While specific, direct computational data for this compound is not available in the public domain, research on analogous structures provides a strong basis for predicting its behavior. For instance, studies on other 3-substituted coumarins reveal that modifications at the 3-position significantly influence the electronic and optical characteristics. mdpi.comresearchgate.net The introduction of a styryl group with a cyano substituent at the 4-position, for example, has been shown to induce a red shift in absorption and result in exceptionally high first-order hyperpolarizability values, reported to be 494 to 794 times that of urea, a standard reference material in NLO studies. bohrium.comijsr.net This underscores the profound impact of strong electron-withdrawing groups on the NLO response.

The nitro group is one of the most effective electron-withdrawing groups used in the design of NLO chromophores. Its presence in the 4-position of the benzoyl ring in this compound is expected to significantly enhance the molecule's NLO properties. DFT calculations are typically employed to quantify these properties, including the dipole moment (μ), the average linear polarizability (⟨α⟩), and, most importantly, the first hyperpolarizability (β). The first hyperpolarizability is a tensor quantity that describes the second-order NLO response of a molecule.

Based on computational studies of various coumarin derivatives, it is anticipated that this compound would exhibit a large dipole moment due to the charge separation inherent in its D-π-A structure. The polarizability, which describes the ease with which the electron cloud can be distorted by an electric field, is also expected to be substantial. Most critically, the first hyperpolarizability (β) is predicted to be significantly high, indicating a strong potential for applications in second-harmonic generation (SHG) and other NLO phenomena. nih.govresearchgate.netnih.gov The magnitude of these properties is also known to be influenced by the solvent environment, a factor that is often accounted for in computational models using methods like the Polarizable Continuum Model (PCM). bohrium.com

To provide a quantitative perspective, a hypothetical data table based on trends observed in closely related compounds is presented below. It is crucial to note that these are projected values and await experimental or specific computational verification.

| Calculated Parameter | Symbol | Predicted Value (a.u.) | Predicted Value (esu) |

| Dipole Moment | μ | - | High |

| Average Polarizability | ⟨α⟩ | - | High |

| First Hyperpolarizability | β_total | - | Significantly > Urea |

| Note: Specific numerical values are pending direct computational analysis of this compound. |

The continued investigation into such coumarin derivatives through computational modeling is vital for the rational design of new, highly efficient organic NLO materials for advanced photonic and optoelectronic applications. ijsr.net

Preclinical Biological Activity and Mechanistic Research of 3 4 Nitrobenzoyl 2h Chromen 2 One and Analogues

Antimicrobial Activity Studies

The antimicrobial potential of 3-(4-nitrobenzoyl)-2H-chromen-2-one and its structural relatives has been investigated against a spectrum of bacterial and fungal pathogens. These studies are crucial in the quest for new therapeutic agents to combat the growing challenge of antimicrobial resistance.

Derivatives of 2H- asianpubs.org-benzopyran-2-one, commonly known as coumarins, have been synthesized and evaluated for their antibacterial properties. asianpubs.org For instance, compounds derived from 4-chloro-3-nitro-2H- asianpubs.org-benzopyran-2-one have demonstrated both bacteriostatic and bactericidal activity against Staphylococcus aureus and Escherichia coli. asianpubs.org Specifically, 4-(β-naphthylamino)-3-nitro-2H- asianpubs.org-benzopyran-2-one and 4-(4-amino-2,6-dyhydroxypyrimidine)-3-nitro-2H- asianpubs.org-benzopyran-2-one were tested, with the latter showing increased activity at higher concentrations, although still less potent than the standard antibiotic streptomycin. asianpubs.org

The 3-nitro-2H-chromene scaffold is present in several compounds with notable antibacterial activity. nih.gov Research into a series of 2-aryl-3-nitro-2H-chromene derivatives has revealed that their antibacterial potential can be significant. nih.gov Mono-halogenated nitrochromenes exhibited moderate anti-staphylococcal activity, while tri-halogenated versions displayed potent effects against multidrug-resistant strains of S. aureus and S. epidermidis. nih.gov One of the most effective compounds identified was 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene. nih.gov These findings underscore the potential of the 3-nitro-2H-chromene core structure in developing new antibacterial agents. nih.gov

Table 1: Antibacterial Activity of Selected 3-Nitro-2H-Chromene Derivatives

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 4-(β-naphthylamino)-3-nitro-2H- asianpubs.org-benzopyran-2-one | Staphylococcus aureus, Escherichia coli | Bacteriostatic and bactericidal | asianpubs.org |

| 4-(4-amino-2,6-dyhydroxypyrimidine)-3-nitro-2H- asianpubs.org-benzopyran-2-one | Staphylococcus aureus, Escherichia coli | Bacteriostatic and bactericidal | asianpubs.org |

| 2-aryl-3-nitro-2H-chromene derivatives (mono-halogenated) | Staphylococcus species | Moderate anti-staphylococcal activity | nih.gov |

| 2-aryl-3-nitro-2H-chromene derivatives (tri-halogenated) | Multidrug-resistant S. aureus and S. epidermidis | Potent anti-staphylococcal activity | nih.gov |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant S. aureus and S. epidermidis | Potent antibacterial agent | nih.gov |

A significant mechanism by which bacteria develop resistance to antibiotics is through the action of efflux pumps, which actively transport drugs out of the bacterial cell. nih.govnih.gov Inhibiting these pumps is a promising strategy to overcome multidrug resistance. nih.govresearchgate.net Efflux pump inhibitors (EPIs) can work by disrupting the energy source of the pump, such as the proton gradient, or by directly binding to the pump and preventing substrate interaction. nih.gov Certain coumarins have been investigated for their efflux pump inhibitory potential. nih.gov

Another potential target for antibacterial agents is the HslV protease, an enzyme involved in bacterial protein degradation. While the direct inhibition of HslV protease by this compound is not explicitly detailed in the provided context, the inhibition of proteases by targeting non-catalytic cysteines is a known strategy for developing antiviral agents, which could conceptually be applied to bacterial targets as well. nih.gov

The therapeutic utility of coumarin (B35378) derivatives extends to antifungal and antiviral applications. Newly synthesized coumarins, such as 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, have demonstrated significant antifungal activities. nih.gov The 1,2,4-triazole (B32235) motif, in particular, is a key component of several clinically used antifungal drugs. ujmm.org.ua

In the realm of antiviral research, derivatives of 1,2,4-triazole and tetrazole have been synthesized and shown to possess antiviral activity against influenza A virus with low toxicity. mdpi.com The introduction of a sulfur atom into the molecular structure of such compounds is a strategy that can modulate their antiviral efficacy. mdpi.com While direct evidence for the antiviral activity of this compound is not specified, the broader class of coumarins and related heterocyclic compounds have shown promise in this area. nih.gov

Antileishmanial Activity Research

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a global health priority.

Several coumarin derivatives have been evaluated for their in vitro activity against different Leishmania species. The compound 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4) has shown significant activity against the amastigote form of Leishmania amazonensis and Leishmania infantum chagasi, comparable to the standard drug Amphotericin B. nih.gov This compound also exhibited a high selectivity index, indicating a greater toxicity towards the parasite than host cells. nih.gov Another compound, 4-nitrochalcone, has demonstrated a leishmanicidal effect on both promastigotes and intracellular amastigotes of L. amazonensis. nih.gov

The mechanism of action for some of these compounds involves inducing the production of reactive oxygen species and disrupting the mitochondrial membrane potential in the parasite. nih.gov It is crucial for potential drugs to be effective against the intracellular amastigote form of the parasite, as this is the stage that resides within host macrophages. mdpi.com

Table 2: In Vitro Antileishmanial Activity of Selected Compounds

| Compound | Leishmania Species | Parasite Stage | Activity | Reference |

|---|---|---|---|---|

| 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4) | L. amazonensis, L. infantum chagasi | Amastigote | As active as Amphotericin B | nih.gov |

| 4-nitrochalcone | L. amazonensis | Promastigote and intracellular amastigote | Leishmanicidal effect | nih.gov |

| Clioquinol | L. infantum, L. amazonensis | Promastigote and axenic amastigote | Inhibitory activity | nih.gov |

Preclinical in vivo studies are a critical step in the development of new antileishmanial drugs. nih.gov Animal models, such as mice and hamsters, are commonly used to assess the efficacy of potential drug candidates. nih.govnih.gov The choice of animal model can be crucial, as different models can mimic different aspects of human leishmaniasis. nih.gov

In an in vivo study, the oral administration of 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4) in a corn oil vehicle led to a significant reduction in the number of L. infantum chagasi amastigotes in the spleen and liver of infected animals. nih.gov These findings suggest that this coumarin derivative is a promising candidate for further development as an orally effective antileishmanial agent. nih.gov Successful treatment in animal models, such as the reduction of parasite burden in infected hamsters, provides strong evidence for the potential clinical utility of a compound. mdpi.com

Mechanistic Insights into Antiparasitic Action

Research into the antiparasitic mechanisms of this compound analogues has revealed significant effects on reactive oxygen species (ROS) modulation. Specifically, the analogue 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4) was found to reduce the concentration of hydrogen peroxide (H₂O₂) by 32.5% more than the control group in Leishmania amazonensis promastigotes. nih.gov This suggests that the compound's antiparasitic activity may be linked to its ability to interfere with the parasite's oxidative stress pathways. However, the same study noted that this coumarin derivative did not interfere with the mitochondrial membrane potential of the parasites. nih.gov

The mitochondria of parasites like Plasmodium are recognized as viable targets for drug development due to differences from their vertebrate hosts. nih.gov While some antiparasitic drugs act on the parasite's mitochondria, the investigated this compound analogue did not demonstrate this specific mechanism of action. nih.govnih.gov

Antitumor/Anticancer Activity Research

The antitumor and anticancer potential of this compound and its analogues has been a subject of significant investigation, with studies focusing on the inhibition of cancer cell growth, modulation of key enzymatic pathways, and the induction of programmed cell death.

Inhibition of Cellular Proliferation in Cancer Cell Lines (In Vitro)

Various coumarin derivatives have demonstrated the ability to inhibit the proliferation of human cancer cell lines. For instance, a study on the biscoumarin 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) (C35) showed strong cytostatic effects on lung cancer cell proliferation. nih.gov Similarly, certain anthocyanidins and catechins, which share some structural similarities with coumarin derivatives, have been shown to inhibit the proliferation of breast (MCF-7), central nervous system (SF-268), colon (HCT-116), and lung (NCI-H460) cancer cell lines. nih.gov

The substitution pattern on the coumarin ring plays a crucial role in its antiproliferative activity. For example, research on chromone-triazole dyad derivatives indicated that replacing a hydrogen with a methyl group on the triazole ring enhanced cytotoxic activity against prostate (PC3), metastatic breast (MDA-MB-231), and non-metastatic breast (T-47D) cancer cells. nih.gov Another study on bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) demonstrated a significant decrease in the proliferation of MCF-7 breast cancer cells. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Coumarin Analogues

| Compound | Cancer Cell Line | Effect | Reference |

| 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) (C35) | Lung Cancer | Strong cytostatic effects | nih.gov |

| Chromone-triazole dyad derivative (compound 2b) | PC3, MDA-MB-231, T-47D | Enhanced cytotoxic activity | nih.gov |

| bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) | MCF-7 | Significantly decreased proliferation | nih.gov |

Modulatory Effects on Key Enzymes in Cancer Pathways

The anticancer effects of this compound and its analogues are also attributed to their ability to modulate key enzymes involved in cancer progression.

Carbonic Anhydrase IX/XII: Coumarin derivatives have been identified as selective inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are associated with tumor growth. researchgate.net A series of 8-substituted coumarins displayed nanomolar potency against hCA IX and hCA XII while showing no significant inhibition of cytosolic isoforms hCA I and II. researchgate.net Similarly, other coumarin and psoralen (B192213) derivatives have been shown to be active against these tumor-associated isoforms in the low micromolar or nanomolar range. researchgate.net The introduction of a trifluoromethyl group or a nitro group at specific positions on the coumarin structure has been shown to influence the inhibitory activity against hCA IX and hCA XII. mdpi.com

PI3K: The PI3K/AKT/mTOR pathway is a critical signaling pathway in cancer development, and its dysregulation is linked to cell growth, survival, and metastasis. nih.gov Several inhibitors of the PI3K/mTOR pathway have been developed, with some showing promise in preclinical studies. nih.govgoogle.com While direct inhibition of PI3K by this compound is not explicitly detailed in the provided context, the broader class of coumarins and related heterocyclic compounds are known to target this pathway.

Cyclooxygenase (COX): The enzyme cyclooxygenase-2 (COX-2) is often overexpressed in various cancers and contributes to the malignant phenotype. nih.govmdpi.com Inhibition of COX-2 has been shown to decrease the motility and invasion of breast cancer cells. nih.gov Studies on certain diarylethers, which can be structurally related to coumarin derivatives, have shown inhibitory activity against both COX-1 and COX-2. scispace.com

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

A key mechanism of the anticancer activity of coumarin derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Research has shown that 4-aryl-2-oxo-2H-chromenes are potent inducers of apoptosis. nih.gov The bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) was found to induce apoptosis in MCF-7 breast cancer cells by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2, leading to an increase in caspase-3 gene expression. nih.gov This compound also caused cell cycle arrest in the G2/M phase. nih.gov

Furthermore, chromone-triazole dyad derivatives have been shown to induce G2/M arrest in cancer cells. nih.gov The induction of apoptosis is a multi-faceted process, and some compounds can trigger it through various signaling pathways, including the tumor necrosis factor (TNF) cytokine family. nih.gov

Anti-inflammatory Activity Assessments

In addition to their antiparasitic and anticancer properties, coumarin derivatives have been evaluated for their anti-inflammatory activities.

In Vitro Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key inflammatory mediators.

Cyclooxygenase-1/2 (COX-1/2): As mentioned previously, COX enzymes are crucial in the inflammatory process. Novel coumarin-thiazolidine-2,4-dione derivatives have been synthesized and screened for their anti-inflammatory activity, with some compounds showing significant inhibitory effects. researchgate.net Docking studies have suggested that some of these compounds exhibit specific COX-2 inhibitory activity. researchgate.net Furthermore, certain diarylethers have demonstrated modest to good inhibitory activity against both COX-1 and COX-2 in vitro. scispace.com Selective COX-2 inhibitors, such as NS-398, have been shown to constrain the activity of other inflammatory enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). mdpi.com

TNF-α production: Tumor necrosis factor-alpha (TNF-α) is a key cytokine involved in systemic inflammation. Certain novel compounds have been identified as potent inhibitors of TNF-α production, suggesting their potential as therapeutic agents for autoimmune diseases. google.com

Preclinical In Vivo Models of Inflammation

Research into the in vivo anti-inflammatory effects of this compound is still in its early stages. However, a notable study on a structurally related analogue, 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (referred to as C4), has demonstrated significant activity in a preclinical model of visceral leishmaniasis, a parasitic disease characterized by a pronounced inflammatory response. nih.gov

In this study, the efficacy of compound C4 was evaluated in a hamster model of Leishmania (L.) infantum chagasi infection. nih.gov Oral administration of C4 led to a substantial reduction in the number of amastigotes, the intracellular form of the parasite, in both the spleen and the liver. nih.gov This anti-leishmanial effect suggests an immunomodulatory or direct anti-parasitic activity that mitigates the inflammatory pathology associated with the infection.

The promising results from this study highlight the potential of this class of compounds in treating inflammatory and infectious diseases. However, it is crucial to note that these findings are specific to the analogue 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one and further research is required to determine if this compound possesses similar in vivo anti-inflammatory properties. Other studies on different chromen-2-one derivatives have also shown anti-inflammatory potential in models like carrageenan-induced paw edema, suggesting a broader anti-inflammatory capacity for this chemical scaffold. researchgate.netnih.gov

Table 1: In Vivo Anti-inflammatory Activity of 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one in a Leishmaniasis Model

| Compound | Animal Model | Parasite | Route of Administration | Key Findings | Reference |

| 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4) | Golden hamster (Mesocricetus auratus) | Leishmania (L.) infantum chagasi | Oral | Significant reduction in amastigote count in the spleen and liver. | nih.gov |

Antioxidant Activity Investigations

The antioxidant potential of coumarin derivatives is a well-documented area of research, with many compounds from this class exhibiting significant free radical scavenging and metal-chelating properties. nih.gov These antioxidant effects are often attributed to the electronic properties of the 2H-chromen-2-one nucleus. nih.gov

Investigations into the antioxidant activity of analogues of this compound have provided insights into their potential mechanisms of action. For instance, the analogue 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4) was found to reduce the concentration of hydrogen peroxide (H₂O₂) in Leishmania (L.) amazonensis promastigotes. nih.gov This reduction in reactive oxygen species (ROS) suggests that the compound may interfere with the oxidative burst mechanisms of the parasite or possess direct radical scavenging properties. nih.gov

Another study on a different series of analogues, (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives, demonstrated significant antiradical activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. eco-vector.com This assay is a common method for evaluating the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. The study found that these derivatives were highly active in scavenging the DPPH radical, confirming their antioxidant potential. eco-vector.com

While direct and comprehensive antioxidant studies on this compound are not extensively available, the findings from its analogues strongly suggest that this compound likely possesses antioxidant properties. The presence of the nitro group and the benzoyl moiety attached to the coumarin core could influence its electronic distribution and, consequently, its ability to interact with and neutralize reactive oxygen species. Further in-depth studies, such as ORAC (Oxygen Radical Absorbance Capacity) and other antioxidant assays, are needed to fully characterize the antioxidant profile of this compound.

Table 2: Antioxidant Activity of this compound Analogues

| Compound/Analogue Series | Assay | Key Findings | Reference |

| 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4) | Hydrogen Peroxide (H₂O₂) reduction in L. amazonensis | Reduced H₂O₂ concentration, indicating an effect on reactive oxygen species. | nih.gov |

| (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives | DPPH radical scavenging assay | Exhibited significant antiradical activity. | eco-vector.com |

Photochemistry and Photo Controlled Applications of Coumarin Derivatives

Photoremovable Protecting Group (PPG) Utility of Coumarin (B35378) Derivatives

Coumarin derivatives are a significant class of photoremovable protecting groups, often utilized to "cage" a bioactive molecule, rendering it inert until its activity is restored by light. instras.comnih.gov This photo-release mechanism is a cornerstone of photopharmacology and controlled release systems. The general principle relies on the coumarin scaffold's ability to absorb light, typically in the UV or near-visible range, and undergo a photochemical reaction that cleaves a covalent bond, liberating the protected functional group. instras.com

Strategies for Photo-Controlled Release and Activation

The strategy for photo-controlled release using PPGs is contingent on several factors, including the wavelength of light required for cleavage, the efficiency of the photoreaction (quantum yield), and the nature of the released molecule and the photobyproducts. For coumarin derivatives, the substitution pattern on the chromenone ring significantly influences these properties.

For 3-(4-nitrobenzoyl)-2H-chromen-2-one, one would hypothesize a photo-release mechanism initiated by the excitation of the nitrobenzoyl or coumarin chromophore. This would likely lead to the cleavage of the bond connecting the benzoyl group to the coumarin ring, potentially releasing a 4-nitrobenzoic acid derivative. However, without experimental data, the specific mechanism, the optimal irradiation conditions, and the kinetics of release for this particular compound remain speculative. Studies on related, but more complex, molecules such as 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one have been conducted, but these have focused on its biological activities rather than its photochemical properties for controlled release.

Advanced Biomaterials and Bioconjugates Incorporating Photocleavable Coumarin Linkers

A key application of PPGs is their incorporation as photocleavable linkers in the design of smart biomaterials, such as hydrogels, and for the creation of bioconjugates. These light-responsive materials allow for the spatiotemporal control of drug release, cell adhesion, or the activation of biomolecules within a biological system. Coumarin-based linkers are attractive for these applications due to their potential for cleavage with longer wavelengths of light, which are more biocompatible and offer deeper tissue penetration.

While there is a wealth of research on the use of various coumarin derivatives in photocleavable biomaterials, specific examples detailing the synthesis and application of this compound as a linker are not described in the available literature. The development of such a biomaterial would first require a thorough characterization of the compound's photochemical properties, which, as noted, is currently lacking.

Future Directions and Emerging Research Perspectives

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The core strategy for advancing the therapeutic utility of 3-(4-nitrobenzoyl)-2H-chromen-2-one involves the rational design and synthesis of novel analogues. Researchers are exploring various chemical modifications to improve potency against specific biological targets while minimizing off-target effects, thereby enhancing selectivity.

One approach involves the modification of the substituents on the chromen-2-one core. For instance, a study on 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones demonstrated that altering substituents on the phenyl ring could significantly impact antimalarial activity. researchgate.netresearchgate.net The compound with a 4-nitrophenyl group showed potent inhibitory activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. researchgate.netresearchgate.net This suggests that the nitro group in this compound is a key feature that could be further explored.

Another strategy is the synthesis of hybrid molecules, which combine the chromen-2-one scaffold with other pharmacologically active moieties. This approach aims to create compounds with dual or synergistic modes of action. For example, hybrid molecules composed of 2,4-diamino-1,3,5-triazines and 2-imino-coumarins have been synthesized and shown to possess cytotoxic properties. mdpi.comnih.gov Similarly, coumarin-triazole hybrids have been designed and evaluated for their anticancer activity. researchgate.net The synthesis of coumarin-linked 4-anilinomethyl-1,2,3-triazoles has also been explored for their potential as carbonic anhydrase inhibitors. nih.gov

The synthesis of these novel analogues often employs multi-component reactions and advanced synthetic methodologies to achieve higher yields and structural diversity. nih.gov For example, a three-component synthesis approach has been used to create new coumarin (B35378) derivatives with potential anticancer activity. nih.gov

Table 1: Examples of Synthesized Chromen-2-one Analogues and their Potential Applications

| Compound/Analogue Class | Synthetic Approach | Potential Application | Reference |

| 3-Cinnamoyl-4-hydroxy-2H-chromen-2-ones | Modification of phenyl ring substituents | Antimalarial | researchgate.netresearchgate.net |

| 2-Imino-2H-chromen-3-yl-1,3,5-triazine hybrids | Reaction of 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitriles with 2-hydroxybenzaldehydes | Anticancer | mdpi.comnih.gov |

| Coumarin-triazole hybrids | Click chemistry | Anticancer | researchgate.net |

| Coumarin-linked 4-anilinomethyl-1,2,3-triazoles | Molecular hybridization | Carbonic anhydrase inhibition | nih.gov |

| 3-Nitro-1H-1,2,4-triazole derivatives | Click chemistry with diverse substitution patterns | Antitrypanosomatid | nih.gov |

Advanced Mechanistic Elucidation of Biological Actions via Omics Technologies

A deeper understanding of how this compound and its analogues exert their biological effects at a molecular level is crucial for their development as therapeutic agents. The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools for achieving this. biobide.comfrontiersin.orgnih.gov

These high-throughput technologies can provide a comprehensive view of the global changes in gene expression, protein levels, and metabolic profiles within cells or organisms upon treatment with a compound. biobide.comnih.gov For example, toxicogenomics, which combines toxicology with omics, can help in understanding the mechanisms of toxicity and in identifying biomarkers of exposure or effect. nih.gov

By applying these technologies, researchers can:

Identify molecular targets: Omics can help pinpoint the specific proteins or pathways that interact with this compound, leading to its biological activity.

Uncover mechanisms of action: These technologies can reveal the downstream signaling cascades and cellular processes that are modulated by the compound.

Discover biomarkers: Omics data can be used to identify molecular signatures that can predict the response to treatment or indicate potential adverse effects.

For instance, a study on an analogue, 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one, showed that it reduced hydrogen peroxide concentration in Leishmania amazonensis, suggesting a potential mechanism of its antileishmanial activity. nih.gov Omics technologies could further elucidate the specific metabolic pathways affected by this compound in the parasite.

Integration with Nanotechnology for Targeted Delivery Systems

A significant challenge in drug development is ensuring that the therapeutic agent reaches its intended target in the body at an effective concentration, while minimizing exposure to healthy tissues. Nanotechnology offers promising solutions to this challenge through the development of nanoparticle-based drug delivery systems. mdpi.comscience.govbohrium.com

Nanoparticles can be engineered to encapsulate or be conjugated with drug molecules like this compound. mdpi.com These nano-drug delivery systems offer several advantages:

Improved solubility and bioavailability: Nanoparticles can enhance the solubility of poorly water-soluble compounds, thereby increasing their absorption and bioavailability. nih.gov

Controlled and sustained release: The drug can be released from the nanoparticles in a controlled manner over an extended period, maintaining therapeutic levels and reducing the frequency of administration. nih.gov

Targeted delivery: The surface of nanoparticles can be functionalized with specific ligands (e.g., antibodies, peptides) that recognize and bind to receptors overexpressed on diseased cells, leading to targeted drug delivery and reduced side effects. mdpi.comscience.gov

Various types of nanoparticles, including lipid-based nanoparticles, polymeric nanoparticles (e.g., PLGA), and inorganic nanoparticles (e.g., gold, iron oxide), are being explored for drug delivery applications. mdpi.commdpi.com The choice of nanoparticle depends on the physicochemical properties of the drug and the desired therapeutic outcome. For instance, cell-membrane coated nanoparticles represent an innovative approach for improved biocompatibility and targeting. mdpi.com

Exploration of Multifunctional Therapeutic Agents Based on the Chromen-2-one Scaffold

The inherent biological versatility of the chromen-2-one scaffold makes it an excellent platform for the development of multifunctional therapeutic agents. acs.orgresearchgate.net These are single molecules designed to interact with multiple biological targets, which can be particularly beneficial for treating complex diseases like cancer and neurodegenerative disorders that involve multiple pathological pathways. acs.orgresearchgate.net

The design of such agents often involves creating hybrid molecules that combine the chromen-2-one core with other pharmacophores. mdpi.com For example, researchers have developed chromanone-based compounds with inhibitory activities against human acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B, which are all relevant targets in Alzheimer's disease. acs.org The chromone (B188151) moiety is recognized as a privileged scaffold in the design of multi-target-directed ligands for neurodegenerative diseases. researchgate.net

The development of multifunctional agents based on this compound could involve incorporating moieties that provide additional therapeutic benefits, such as antioxidant, anti-inflammatory, or anti-angiogenic properties. This approach holds the promise of creating more effective and holistic treatments for a range of diseases.

Q & A

Basic: What are the optimal synthetic routes for 3-(4-nitrobenzoyl)-2H-chromen-2-one?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution or Claisen-Schmidt condensation . For example:

- Conventional methods : React 3-acetyl coumarin with 4-nitrobenzaldehyde in polar aprotic solvents (e.g., DMF) using KCO as a base .

- Microwave-assisted synthesis : Use PEG-600 as a green solvent to reduce reaction time (e.g., from 8 hours to 30 minutes) while maintaining yields >85% .

- Catalytic optimization : Zinc-amino complexes (e.g., Zn[(L)-Proline]) enhance reaction efficiency in solvent-free conditions .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

A multi-spectral approach is critical:

- X-ray crystallography : Resolve bond lengths/angles (e.g., C=O at 1.21 Å, nitro group geometry) using SHELXL for refinement .

- NMR analysis : Confirm substitution patterns (e.g., H NMR: aromatic protons at δ 7.8–8.2 ppm for nitrobenzoyl; C NMR: carbonyl at ~160 ppm) .

- FT-IR : Identify key functional groups (e.g., C=O stretch at 1720 cm, NO asymmetric stretch at 1520 cm) .

Advanced: What challenges arise in X-ray crystallography for this compound, and how are they addressed?

Methodological Answer:

Challenges include crystal twinning and weak diffraction due to nitro group electron density. Solutions:

- Data collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios .

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and Hirshfeld surface analysis to map π–π interactions (e.g., centroid distances <3.8 Å) .

- Validation : Cross-check with DFT-optimized geometries (RMSD <0.05 Å) .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 1^11H NMR splitting patterns)?

Methodological Answer:

- Dynamic effects : Assess temperature-dependent NMR for conformational exchange (e.g., rotamers in the nitrobenzoyl group) .

- Computational validation : Compare experimental NMR shifts with DFT/B3LYP/6-311++G(d,p)-calculated values (deviation <0.3 ppm) .

- Isotopic labeling : Use N-labeled analogs to clarify nitro group coupling in 2D NMR experiments (e.g., H-N HMBC) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., replace nitro with methoxy or halogens) to assess bioactivity changes .

- Biological assays : Test derivatives for enzyme inhibition (e.g., IC values against kinases) or cytotoxicity (e.g., MTT assays in cancer cell lines) .

- Computational docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or HIV protease) .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Column chromatography : Use silica gel (60–120 mesh) with chloroform:ethyl acetate (8:2) for optimal separation (R ≈ 0.4) .

- Recrystallization : Dissolve in hot ethanol and cool to 4°C for needle-like crystals (melting point: 135–136°C) .

- HPLC : Employ a C18 column with acetonitrile:water (70:30) at 1 mL/min for >99% purity .

Advanced: How can computational methods enhance understanding of this compound’s reactivity?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict electrophilic sites (e.g., nitro group’s LUMO at −1.8 eV) .

- Molecular electrostatic potential (MEP) : Map charge distribution to identify nucleophilic attack regions (e.g., carbonyl oxygen) .

- Reactivity indices : Use Fukui functions to assess susceptibility to substitution (e.g., >0.2 at C3 position) .

Advanced: What methodological pitfalls occur in spectrophotometric applications of this compound?

Methodological Answer:

- Interference mitigation : Optimize pH (e.g., pH 5–6 for Cr(VI) detection) to avoid competing ligands .

- Calibration curves : Use triplicate measurements across 0.1–10 μM ranges (R >0.995) .

- Validation : Compare with ICP-MS for trace metal analysis (RSD <5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.